Product packaging for 2,3-Dibromobenzaldehyde(Cat. No.:CAS No. 61563-26-6)

2,3-Dibromobenzaldehyde

Cat. No.: B1338254
CAS No.: 61563-26-6
M. Wt: 263.91 g/mol
InChI Key: GEICDMWIZIQEEI-UHFFFAOYSA-N
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Description

2,3-Dibromobenzaldehyde (CAS 61563-26-6) is a halogenated aromatic aldehyde of significant interest in organic synthesis and pharmaceutical research . Its molecular formula is C₇H₄Br₂O, with a molecular weight of 263.91 g/mol . The compound serves as a versatile synthetic intermediate; the aldehyde functional group is highly reactive, participating in condensations and oxidation reactions, while the specific ortho and meta bromine substitution pattern on the aromatic ring creates a unique steric and electronic environment that influences the regioselectivity of subsequent reactions . This makes this compound a valuable precursor for constructing complex, multi-substituted molecules. Its primary research applications include its use as a crucial building block in the synthesis of dyes, pigments, and various pharmacologically active compounds . For safe handling, please note the hazard statements H302 (Harmful if swallowed) and adhere to recommended safety precautions, including wearing gloves and eye protection . This product is intended for research purposes and must be stored in an inert atmosphere at 2-8°C to maintain stability . For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Br2O B1338254 2,3-Dibromobenzaldehyde CAS No. 61563-26-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromobenzaldehyde
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4Br2O/c8-6-3-1-2-5(4-10)7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEICDMWIZIQEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30538841
Record name 2,3-Dibromobenzaldehyde
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Molecular Weight

263.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61563-26-6
Record name 2,3-Dibromobenzaldehyde
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Record name 2,3-Dibromobenzaldehyde
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Record name 2,3-Dibromobenzaldehyde
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Synthetic Methodologies for 2,3 Dibromobenzaldehyde and Its Precursors

Oxidation of 2,3-Dibromotoluene (B1594514)

The direct oxidation of the methyl group of 2,3-dibromotoluene presents a direct route to 2,3-dibromobenzaldehyde. This transformation requires careful selection of oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid.

Reagents and Reaction Conditions

The oxidation of substituted toluenes to benzaldehydes can be achieved using various oxidizing agents. For the conversion of 2,3-dibromotoluene, strong oxidizing agents under controlled conditions are typically employed. Commonly used reagents include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). organic-chemistry.org

When using potassium permanganate, the reaction is often carried out in a neutral or slightly acidic medium to favor the formation of the aldehyde. The reaction temperature and time are critical parameters that need to be optimized to maximize the yield of the aldehyde and minimize the formation of 2,3-dibromobenzoic acid.

Chromium trioxide, often used in combination with acetic anhydride (B1165640) or in a mixture with sulfuric acid and acetone (B3395972) (Jones reagent), is another effective reagent for this transformation. organic-chemistry.org The use of CrO₃ in non-aqueous conditions can enhance the selectivity for the aldehyde.

Table 1: Reagents and Typical Conditions for Oxidation of Substituted Toluenes

Reagent Co-reagent/Solvent Typical Temperature Key Considerations
Potassium Permanganate (KMnO₄) Water, Acetone, Acetic Acid 20-50°C Stoichiometry and pH control are crucial to prevent over-oxidation.
Chromium Trioxide (CrO₃) Acetic Anhydride, Pyridine 0-25°C Anhydrous conditions are preferred to isolate the aldehyde. organic-chemistry.org
Cerium(IV) Ammonium Nitrate (CAN) Acetic Acid/Water 25-80°C Can be used for various substituted toluenes. zenodo.org

Mechanism of Selective Methyl Group Oxidation

The selective oxidation of the methyl group in substituted toluenes, such as 2,3-dibromotoluene, generally proceeds through a free-radical mechanism, particularly with metal-based oxidants. mdpi.commdpi.com The reaction is initiated by the abstraction of a hydrogen atom from the methyl group by the oxidizing agent, forming a benzyl (B1604629) radical. This radical is stabilized by resonance with the aromatic ring.

The benzylic radical then reacts with the oxidant to form an intermediate, which can be a manganese ester in the case of KMnO₄ or a chromate (B82759) ester with CrO₃. This intermediate subsequently undergoes further reactions, such as hydrolysis or elimination, to yield the benzaldehyde (B42025).

The key to selectivity is to control the reaction conditions to favor the formation and trapping of the aldehyde before it can be further oxidized. The presence of two bromine atoms on the aromatic ring can influence the reactivity of the methyl group through electronic effects.

Yield and Purity Considerations

The yield and purity of this compound obtained from the oxidation of 2,3-dibromotoluene are highly dependent on the reaction conditions and the chosen oxidizing agent. Over-oxidation to 2,3-dibromobenzoic acid is a significant side reaction that can reduce the yield of the desired aldehyde.

Oxidation of 2,3-Dibromobenzyl Alcohol

An alternative and often more selective route to this compound is the oxidation of 2,3-dibromobenzyl alcohol. This method avoids the risk of over-oxidation to the carboxylic acid, as primary alcohols can be selectively oxidized to aldehydes using milder oxidizing agents.

Preparation of 2,3-Dibromobenzyl Alcohol from Esters or Precursors

The precursor, 2,3-dibromobenzyl alcohol, can be synthesized from 2,3-dibromotoluene through a two-step process. The first step involves the radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator to form 2,3-dibromobenzyl bromide. This is followed by the hydrolysis of the resulting benzyl bromide to 2,3-dibromobenzyl alcohol, typically using an aqueous base such as sodium hydroxide (B78521) or sodium carbonate.

Alternatively, 2,3-dibromobenzyl alcohol can be prepared by the reduction of a corresponding ester, such as methyl 2,3-dibromobenzoate. A strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is commonly used for this transformation. orgsyn.org

Oxidizing Agents and Conditions

The oxidation of 2,3-dibromobenzyl alcohol to this compound can be efficiently carried out using manganese dioxide (MnO₂). organic-chemistry.orgmychemblog.com This reagent is particularly effective for the oxidation of benzylic and allylic alcohols and is known for its high selectivity, minimizing the risk of over-oxidation. researchgate.net The reaction is typically performed by stirring the alcohol with an excess of activated MnO₂ in a non-polar organic solvent like dichloromethane, chloroform (B151607), or 1,4-dioxane (B91453) at room temperature. mychemblog.comgoogle.com

The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solid MnO₂ and its reduced forms can be easily removed by filtration, simplifying the work-up procedure. The solvent is then evaporated to yield the crude this compound, which can be further purified if necessary.

Table 2: Oxidizing Agents for the Conversion of 2,3-Dibromobenzyl Alcohol

Oxidizing Agent Solvent Typical Temperature Advantages
Manganese Dioxide (MnO₂) Dichloromethane, Chloroform, 1,4-Dioxane Room Temperature High selectivity for primary benzylic alcohols, simple work-up. organic-chemistry.orgmychemblog.com
Pyridinium Chlorochromate (PCC) Dichloromethane Room Temperature Mild and selective, but the chromium reagent is toxic.
Swern Oxidation (DMSO, oxalyl chloride, triethylamine) Dichloromethane -78°C to Room Temperature High yields and applicable to a wide range of alcohols, but requires low temperatures and careful handling of reagents.

Efficiency and Purity

While specific yield and purity data for the direct synthesis of this compound are not extensively detailed in the reviewed literature, insights can be drawn from analogous compounds such as 2-amino-3,5-dibromobenzaldehyde (B195418). Methodologies for this related compound have been shown to achieve high efficiency and purity. For instance, an integrated reduction and bromination approach starting from o-nitrobenzaldehyde has been reported to yield 2-amino-3,5-dibromobenzaldehyde with a purity exceeding 99.0% and a yield of over 90%. patsnap.comgoogle.com In one specific example of this integrated method, after recrystallization, a yield of 92.8% and a purity of 99.2% were achieved. google.com These figures suggest that modern synthetic strategies for producing dibrominated benzaldehyde derivatives can be highly effective.

Table 1: Reported Yield and Purity for the Synthesis of 2-amino-3,5-dibromobenzaldehyde

Parameter Value Reference
Purity >99.0% patsnap.comgoogle.com
Yield >90% patsnap.comgoogle.com
Example Yield 92.8% google.com
Example Purity 99.2% google.com

Synthesis of Related Dibromobenzaldehydes as Analogues for Methodological Insights

To understand the potential synthetic routes to this compound, it is instructive to examine the synthesis of structurally related analogues. The preparation of 2-amino-3,5-dibromobenzaldehyde, a key intermediate in the synthesis of the expectorant drug Ambroxol hydrochloride, provides a well-documented case study. patsnap.com

A notable method for the synthesis of dibrominated aminobenzaldehydes involves the bromination of o-aminobenzaldehyde. In some procedures, the catalytic system involves iron powder and hydrochloric acid. The iron, often residual from a preceding reduction step, can facilitate the electrophilic substitution of bromine onto the aromatic ring. This catalytic approach is integral to integrated synthesis strategies. google.com

A highly efficient and process-simplified approach involves the integration of the reduction of a nitro group and the subsequent bromination in a one-pot synthesis. patsnap.comgoogle.com This methodology typically starts with o-nitrobenzaldehyde, which is first reduced to o-aminobenzaldehyde using a system such as iron powder in glacial acetic acid with a catalytic amount of concentrated hydrochloric acid. patsnap.com

Following the reduction, the resulting o-aminobenzaldehyde mixture is not isolated. Instead, it is cooled, and bromine is added directly to the reaction mixture. patsnap.com This method is advantageous as it simplifies the process, reduces workload, and eliminates the loss of the o-aminobenzaldehyde intermediate that could occur during separation and purification steps. google.com The iron powder and the in situ generated iron bromide act as catalysts for the bromination, enhancing the efficiency of the reaction. google.com This integrated approach has been shown to produce 2-amino-3,5-dibromobenzaldehyde in high yield and purity. patsnap.comgoogle.com

Table 2: Example of an Integrated Reduction and Bromination Reaction

Step Reactants Conditions Product
1. Reduction o-nitrobenzaldehyde, iron powder, glacial acetic acid, conc. HCl Heating under reflux o-aminobenzaldehyde (in mixture)
2. Bromination o-aminobenzaldehyde mixture, bromine Cooling, followed by reaction at room temperature 2-amino-3,5-dibromobenzaldehyde

In the context of electrophilic aromatic bromination, potassium bromide (KBr) can play a crucial role in improving bromine utilization and enhancing safety. Instead of using elemental bromine, which is hazardous and difficult to handle, KBr can be used in conjunction with an oxidizing agent to generate bromine in situ. organic-chemistry.orgresearchgate.net This is typically achieved through the oxidation of bromide ions (from KBr) to electrophilic bromine. organic-chemistry.org

The general mechanism involves the reaction of KBr with an oxidant in an acidic medium to produce molecular bromine (Br₂), which then acts as the electrophile. researchgate.netreddit.com This method offers a milder and more controlled way to introduce bromine into an aromatic system. While not always explicitly detailed in the synthesis of dibromobenzaldehydes, this principle is a fundamental aspect of modern bromination chemistry that can be applied to improve reaction conditions. For instance, a system of potassium bromide and orthoperiodic acid has been shown to be effective for the bromination of aromatic amines under mild conditions. organic-chemistry.org The use of hydrogen peroxide as an additive in the bromination of o-aminobenzaldehyde has also been reported to improve bromine utilization, leading to high yields of the dibrominated product. google.com

An alternative and often "greener" method for the preparation of the o-aminobenzaldehyde precursor is through the catalytic hydrogenation of o-nitrobenzaldehyde. orgsyn.org This method avoids the use of stoichiometric metal reductants and the associated production of metal sludge.

Catalytic hydrogenation involves the reaction of o-nitrobenzaldehyde with hydrogen gas (H₂) in the presence of a metal catalyst. semanticscholar.org A variety of catalysts can be employed, with common examples including palladium on carbon (Pd/C) and rhodium-copper (RhCu) bimetallic nanoparticles. semanticscholar.orgresearchgate.net The reaction is typically carried out in a solvent under controlled temperature and pressure.

This method is often favored for its high selectivity and efficiency. nih.gov For instance, iridium clusters have been shown to efficiently convert 2-nitrobenzaldehyde (B1664092) to 2-aminobenzaldehyde. researchgate.net Catalytic hydrogenation generally produces water as the only byproduct, making it an environmentally benign alternative to reduction with iron powder. nih.gov

Table 3: Comparison of Reduction Methods for o-Nitrobenzaldehyde

Method Reductant/Catalyst Advantages Disadvantages
Metal/Acid Reduction Iron powder/Acid Inexpensive, effective Generates iron sludge, harsh conditions
Catalytic Hydrogenation H₂ with Pd/C, RhCu, etc. Cleaner (water byproduct), high selectivity Higher initial catalyst cost, requires specialized equipment

Oxidation of 2-Amino-3,5-dibromobenzoic Hydrazide

The oxidation of hydrazide derivatives presents a viable, albeit less common, pathway to the corresponding aldehydes. In the context of this compound, a hypothetical precursor could be 2-amino-3,5-dibromobenzoic hydrazide. The general mechanism for the oxidation of aryl hydrazides to aldehydes typically involves the formation of a diazene (B1210634) intermediate, which upon rearrangement and elimination, yields the desired aldehyde.

Recent advancements in green chemistry have highlighted the use of metal-free, recyclable oxidants for such transformations. One such reagent is 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, commonly known as Bobbitt's salt. odu.eduresearchgate.netacs.orgodu.edu The oxidation of an aromatic hydrazide using this oxoammonium salt is proposed to proceed via a polar hydride transfer mechanism. odu.eduresearchgate.netacs.orgodu.edu This method is attractive due to its operational simplicity, the use of a recyclable reagent, and its compatibility with various functional groups, which could be advantageous in the synthesis of a multi-functionalized molecule like this compound.

The reaction is typically carried out at room temperature in a suitable solvent like acetonitrile, often in the presence of silica (B1680970) gel. researchgate.netodu.edu A variety of aryl hydrazides have been successfully oxidized to their corresponding diazenes using this protocol within a relatively short reaction time. odu.eduresearchgate.netacs.orgodu.edu While a specific example for the oxidation of 2-amino-3,5-dibromobenzoic hydrazide to this compound is not extensively documented in the literature, the general applicability of this method suggests its potential as a synthetic route.

A proposed reaction scheme is as follows:

2-Amino-3,5-dibromobenzoic Hydrazide + Oxidant → [Intermediate Diazene] → this compound + N₂ + H₂O

The choice of oxidant is crucial to avoid over-oxidation to the corresponding carboxylic acid. Other oxidizing agents that have been employed for the conversion of hydrazones (derived from hydrazides) to other functional groups include trimethylsilanolate, which leads to the carboxylic acid. researchgate.net Careful selection of reagents and reaction conditions is therefore paramount to achieve the desired aldehyde product.

Aldol (B89426) Condensation with Substituted Dibromobenzaldehydes

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, allowing for the construction of β-hydroxy carbonyl compounds, which can subsequently dehydrate to form α,β-unsaturated carbonyls. ncert.nic.in In the context of substituted dibromobenzaldehydes, such as this compound, these reactions are typically of the Claisen-Schmidt type, involving the reaction of an aldehyde lacking α-hydrogens with an enolizable ketone or aldehyde. libretexts.orgscribd.com

The reactivity of the substituted benzaldehyde in an aldol condensation is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as bromine atoms, generally increase the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack by an enolate.

A general scheme for the aldol condensation of a substituted dibromobenzaldehyde with a ketone is as follows:

Substituted Dibromobenzaldehyde + Ketone (with α-hydrogens) --(Base/Acid Catalyst)--> β-Hydroxy Ketone → α,β-Unsaturated Ketone + H₂O

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.orgresearchgate.netscholarsresearchlibrary.com For instance, the synthesis of dibenzylidenecyclohexanone derivatives has been efficiently carried out by reacting substituted benzaldehydes with cyclohexanone (B45756) under microwave irradiation in the presence of a base like sodium hydroxide. semanticscholar.orgresearchgate.net

Below is a table summarizing representative examples of aldol condensations involving substituted benzaldehydes, which can serve as a model for reactions with this compound.

AldehydeKetoneCatalystReaction ConditionsProductYield (%)Reference
BenzaldehydeCyclohexanoneNaOHMicrowave (2 min)(2E,6E)-2,6-Dibenzylidenecyclohexanone98 semanticscholar.orgresearchgate.net
4-MethoxybenzaldehydeCyclohexanoneNaOHMicrowave (2 min)(2E,6E)-Bis(4-methoxybenzylidene)cyclohexanone100 semanticscholar.orgresearchgate.net
3,4-DimethoxybenzaldehydeCyclohexanoneNaOHMicrowave (2 min)(2E,6E)-Bis(3,4-dimethoxybenzylidene)cyclohexanone93 semanticscholar.orgresearchgate.net
Various BenzaldehydesAcetophenoneNaOHGrinding (10 min)Chalcone (B49325) Derivatives-

This table is illustrative and based on reactions with similar substituted benzaldehydes.

Novel Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methodologies in chemical manufacturing. This section explores novel synthetic approaches and green chemistry considerations that are relevant to the synthesis of this compound and its precursors.

Microwave-Assisted Organic Synthesis (MAOS) in Related Systems

Microwave-assisted organic synthesis (MAOS) has gained widespread acceptance as a valuable tool for accelerating chemical reactions. amazonaws.comresearchgate.net The application of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. semanticscholar.orgresearchgate.netscholarsresearchlibrary.com These advantages are attributed to the efficient and uniform heating of the reaction mixture through dielectric heating.

In the context of synthesizing compounds structurally related to this compound, MAOS has been successfully employed in various reactions. For instance, the synthesis of benzaldehyde derivatives through condensation reactions has been shown to be highly efficient under microwave irradiation. amazonaws.comresearchgate.net The Claisen-Schmidt condensation to form chalcones and related α,β-unsaturated ketones from substituted benzaldehydes and ketones is a prime example where MAOS offers significant benefits. semanticscholar.orgresearchgate.netscholarsresearchlibrary.com

The table below highlights the comparison between conventional and microwave-assisted methods for a representative aldol condensation reaction.

ReactionMethodReaction TimeYield (%)Reference
Benzaldehyde + CyclohexanoneStirring120 min + 24 hLower semanticscholar.org
Benzaldehyde + CyclohexanoneMicrowave2 min98 semanticscholar.orgresearchgate.net

The significant reduction in reaction time from hours to minutes underscores the efficiency of MAOS. This technique could be readily applied to the synthesis of this compound derivatives, potentially leading to more efficient and sustainable processes.

Strategies for Reducing Byproducts and Environmental Impact

The principles of green chemistry aim to minimize the environmental impact of chemical processes. Key strategies include the use of less hazardous chemicals, the design of energy-efficient processes, and the prevention of waste generation. In the synthesis of halogenated aromatic compounds like this compound, the formation of isomeric byproducts and the use of hazardous reagents are significant concerns.

Electrophilic aromatic substitution reactions, such as bromination, are fundamental to the synthesis of such compounds. However, these reactions can often lead to a mixture of ortho, meta, and para isomers. msu.edumasterorganicchemistry.comwikipedia.org The directing effects of existing substituents on the aromatic ring play a crucial role in determining the regioselectivity of the substitution. msu.edumasterorganicchemistry.comwikipedia.org To minimize the formation of unwanted isomers, careful selection of catalysts and reaction conditions is essential. For instance, the choice of Lewis acid catalyst in Friedel-Crafts type reactions can influence the product distribution.

Furthermore, the use of greener oxidizing agents and solvents can significantly reduce the environmental footprint of the synthesis. As discussed in section 2.3.3, the use of recyclable oxoammonium salts for the oxidation of hydrazides is a promising green alternative to traditional heavy metal-based oxidants. odu.eduresearchgate.netacs.orgodu.edu The use of water as a solvent, where feasible, is another key aspect of green chemistry. Aldol condensations have been successfully carried out in aqueous media, sometimes catalyzed by simple amino acids, offering a more environmentally benign alternative to organic solvents. asianpubs.org

Strategies for a greener synthesis of this compound could include:

Catalyst Selection: Utilizing highly selective catalysts to control the regioselectivity of bromination and minimize the formation of isomeric byproducts.

Solvent Choice: Employing greener solvents such as water or ionic liquids, or performing reactions under solvent-free conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Waste Reduction: Developing processes that minimize the generation of hazardous waste, for example, by using catalytic rather than stoichiometric reagents.

Industrial Scalability and Process Optimization

The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors to ensure a safe, efficient, and cost-effective manufacturing process. longdom.orgalliedacademies.orgcatalysts.com Process optimization is a critical step in industrial chemistry, aiming to maximize productivity and profitability while maintaining high product quality and adhering to safety and environmental regulations. longdom.orgalliedacademies.orgcatalysts.compraxie.comolemiss.edu

For the industrial production of a specialty chemical like this compound, key optimization parameters include:

Raw Material Costs: The cost and availability of starting materials are primary considerations. The chosen synthetic route should ideally utilize readily available and inexpensive precursors.

Reaction Conditions: Optimizing parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing energy consumption. longdom.orgalliedacademies.org Continuous monitoring and control of these parameters are essential for consistent product quality. catalysts.com

Catalyst Efficiency and Recovery: The use of highly active and selective catalysts can significantly improve process efficiency. For heterogeneous catalysts, ease of separation and potential for recycling are important economic and environmental considerations.

Downstream Processing: The purification of the final product can be a significant cost factor. The synthetic route should be designed to minimize the formation of impurities that are difficult to separate.

Safety and Environmental Compliance: All industrial processes must comply with stringent safety and environmental regulations. A thorough hazard analysis and the implementation of appropriate safety measures are non-negotiable. Waste streams must be managed in an environmentally responsible manner.

The table below outlines key considerations for the industrial scale-up of a chemical process.

ParameterKey Considerations for Optimization
Yield Maximize conversion of reactants to the desired product.
Purity Minimize the formation of byproducts and impurities.
Cycle Time Reduce the overall time required for a production batch.
Cost Minimize the cost of raw materials, energy, and waste disposal. catalysts.com
Safety Ensure the process is operated within safe limits to prevent accidents.
Environmental Impact Minimize waste generation and the use of hazardous substances. alliedacademies.org

By systematically addressing these factors, a robust and economically viable industrial process for the synthesis of this compound can be developed.

Advanced Reaction Mechanisms and Reactivity Studies of 2,3 Dibromobenzaldehyde

Electrophilic and Nucleophilic Reactivity

The reactivity of 2,3-Dibromobenzaldehyde is dictated by the interplay of its three functional components: the aromatic benzene (B151609) ring, the two bromine substituents, and the aldehyde group. These components influence the molecule's behavior in both electrophilic and nucleophilic reactions.

Influence of Bromine Atoms on Electrophilicity of the Aromatic Ring

The two bromine atoms attached to the benzene ring have a dual electronic influence on the ring's susceptibility to electrophilic attack. Halogens are electronegative atoms that pull electron density away from the aromatic ring through the sigma bonds, an effect known as the inductive effect. masterorganicchemistry.commsu.edu This electron withdrawal decreases the electron density of the ring, making it less nucleophilic and thus deactivating it towards attack by electrophiles compared to unsubstituted benzene. masterorganicchemistry.com

Conversely, the bromine atoms possess lone pairs of electrons in p-orbitals, which can be donated into the aromatic pi system through resonance. masterorganicchemistry.com This resonance effect increases the electron density on the ring, particularly at the ortho and para positions relative to the halogen. However, for halogens, the strong, deactivating inductive effect outweighs the weaker, activating resonance effect. masterorganicchemistry.commsu.edu Consequently, the net effect of the two bromine atoms on this compound is a significant deactivation of the aromatic ring, rendering it less reactive in electrophilic aromatic substitution reactions.

Impact of Aldehyde Group on Reactivity towards Nucleophiles

The primary site for nucleophilic reactions in this compound is the carbonyl carbon of the aldehyde group. aablocks.com The carbon-oxygen double bond is highly polarized due to the greater electronegativity of oxygen. This polarization results in the carbonyl carbon carrying a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. aablocks.com

Aldehydes are generally more reactive towards nucleophiles than ketones. This enhanced reactivity is attributed to two main factors:

Steric Effects : The aldehyde's carbonyl carbon is bonded to a hydrogen atom and a carbon atom, making it less sterically hindered than a ketone's carbonyl carbon, which is bonded to two carbon atoms. This allows for easier access by the attacking nucleophile.

Electronic Effects : The single alkyl/aryl group on an aldehyde is less effective at stabilizing the partial positive charge on the carbonyl carbon through electron donation compared to the two groups on a ketone. This makes the aldehyde's carbonyl carbon more electrophilic.

Regioselectivity in Substitution Reactions

Electrophilic aromatic substitution on the this compound ring is a challenging reaction due to the presence of three deactivating groups. The position of any potential substitution is governed by the combined steric and electronic directing effects of the two bromine atoms and the aldehyde group. The available positions for substitution are C4, C5, and C6.

Steric hindrance plays a significant role in determining the regioselectivity of substitution reactions. The bulky bromine atoms at the C2 and C3 positions, along with the aldehyde group at C1, create a sterically crowded environment around the ring. libretexts.org

The C6 position is sterically hindered by the adjacent aldehyde group.

The C4 position is hindered by the adjacent bromine atom at C3.

The C5 position is the most sterically accessible for an incoming electrophile, as it is flanked by a bromine atom and a hydrogen atom. Large substituents are known to favor para substitution over ortho substitution due to steric effects. libretexts.org

The aldehyde group is a powerful deactivating group that withdraws electron density from the aromatic ring through both inductive and resonance effects. stackexchange.comlibretexts.org This withdrawal destabilizes the positively charged intermediate (arenium ion) formed during electrophilic substitution. The deactivating effect is most pronounced at the ortho and para positions. As a result, the aldehyde group acts as a meta-director, guiding incoming electrophiles to the positions meta to it (C3 and C5). libretexts.org

PositionDirecting Effect of -CHO (at C1)Directing Effect of -Br (at C2)Directing Effect of -Br (at C3)Overall Assessment
C4Ortho (Deactivated)Meta (Deactivated)Ortho (Activated)Electronically disfavored and sterically hindered
C5Meta (Favored)Para (Activated)Meta (Deactivated)Most probable site for substitution; electronically favored and sterically accessible
C6Ortho (Deactivated)Meta (Deactivated)Para (Activated)Electronically disfavored and sterically hindered

Condensation Reactions

The aldehyde functional group of this compound is a key center for reactivity, readily participating in various condensation reactions to form new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in organic synthesis for building more complex molecular architectures. While specific documented examples for this compound can be found within synthetic procedures in the literature, its reactivity is representative of substituted benzaldehydes in several classical transformations.

Common condensation reactions applicable to this compound include:

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, malononitrile) catalyzed by a weak base. The reaction with this compound would yield a dibrominated benzylidene derivative, a versatile intermediate.

Wittig Reaction : The Wittig reaction provides a reliable method for converting aldehydes into alkenes. This compound can react with a variety of phosphonium (B103445) ylides (Wittig reagents) to produce corresponding 2,3-dibromostyrene derivatives. The reaction is highly regioselective for the position of the double bond.

Schiff Base Formation : Aldehydes react with primary amines to form imines, also known as Schiff bases. This compound condenses with primary amines under mild conditions, often with acid catalysis, to yield N-substituted 2,3-dibromobenzylidene imines.

These reactions highlight the utility of this compound as a building block in the synthesis of more complex molecules.

Reaction TypeReactantTypical ConditionsGeneral Product Structure
Knoevenagel CondensationActive Methylene Compound (e.g., CH₂(CN)₂)Weak base (e.g., piperidine, pyridine)2,3-dibromobenzylidene malononitrile
Wittig ReactionPhosphonium Ylide (e.g., Ph₃P=CHR)Aprotic solvent (e.g., THF, ether)1-(2,3-dibromophenyl)alkene
Schiff Base FormationPrimary Amine (R-NH₂)Acid or base catalysis, removal of waterN-(2,3-dibromobenzylidene)alkanamine

Formation of Schiff Bases with Primary Amines

The reaction between aldehydes or ketones and primary amines yields imines, commonly known as Schiff bases. libretexts.orglibretexts.org This condensation reaction is a cornerstone in organic synthesis, providing a pathway to compounds with a carbon-nitrogen double bond (C=N). libretexts.orginternationaljournalcorner.com For this compound, this reaction provides a route to a variety of substituted imine derivatives. The reaction is reversible and typically catalyzed by acid. libretexts.orglibretexts.org

The formation of a Schiff base from this compound and a primary amine is a two-stage process involving nucleophilic addition followed by dehydration. libretexts.orgnih.gov The generally accepted mechanism proceeds as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the this compound. This step forms a zwitterionic tetrahedral intermediate called a carbinolamine. libretexts.orgnih.gov

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the negatively charged oxygen atom, resulting in a neutral amino alcohol (carbinolamine) intermediate. libretexts.orgnih.gov

Protonation of the Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated by an acid catalyst. This converts the hydroxyl group into a good leaving group (water). libretexts.orglibretexts.org The pH must be carefully controlled; if the conditions are too acidic, the primary amine reactant will be protonated, rendering it non-nucleophilic. libretexts.orglibretexts.org A pH around 5 is often optimal. libretexts.org

Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule. libretexts.org

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom, yielding the final neutral imine (Schiff base) product and regenerating the acid catalyst. libretexts.org

Computational studies on the reaction of benzaldehyde (B42025) with aromatic amines suggest that even in the absence of an external acid catalyst, the reaction can proceed, potentially facilitated by a second molecule of the amine or through the auto-protolysis of the amines themselves. peerj.comresearchgate.net

The aldehyde group (-CHO) of this compound is the central site of reactivity in Schiff base formation. Its role is defined by the electrophilic nature of the carbonyl carbon. The oxygen atom, being more electronegative than carbon, polarizes the carbon-oxygen double bond, creating a partial positive charge on the carbon atom. This electrophilicity makes it a prime target for nucleophiles, such as the lone pair of electrons on the nitrogen of a primary amine. libretexts.orgnih.gov

Friedländer Condensation for Heterocyclic Synthesis

The Friedländer synthesis is a classic and efficient method for constructing quinoline (B57606) derivatives. nih.govorganic-chemistry.org The reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a CH₂ group adjacent to a carbonyl or other electron-withdrawing group). organic-chemistry.org

In the context of this compound, it serves as the aldehyde component that reacts with a 2-aminoaryl ketone. The mechanism proceeds via the following key steps:

Aldol-type Condensation: The reaction is typically initiated by a base- or acid-catalyzed aldol-type condensation. The 2-aminoaryl ketone is deprotonated at the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. nih.gov

Cyclization and Dehydration: The resulting aldol (B89426) adduct undergoes an intramolecular cyclization. The amino group attacks the ketone's carbonyl carbon, forming a heterocyclic intermediate. nih.govresearchgate.net This is followed by the elimination of two water molecules (dehydration) to form the aromatic quinoline ring system. nih.gov

This reaction allows for the synthesis of highly substituted quinolines, where the substituents from both the this compound and the 2-aminoaryl ketone are incorporated into the final product. For example, reacting this compound with 2-aminoacetophenone (B1585202) would yield a 2-substituted-phenyl-quinoline with the 2,3-dibromophenyl group at the 2-position. The reaction is highly regioselective and is a powerful tool for creating complex heterocyclic structures. researchgate.netrsc.org

Aldol Condensation for Chalcone (B49325) Derivatives

The base-catalyzed aldol condensation between an aromatic aldehyde and a ketone, known as the Claisen-Schmidt condensation, is a primary method for synthesizing chalcones. ijarsct.co.inrjlbpcs.comuomustansiriyah.edu.iq Chalcones are α,β-unsaturated ketones that serve as important precursors for flavonoids and other biologically active compounds. rjlbpcs.comjetir.org this compound, lacking α-hydrogens, cannot self-condense and is an ideal substrate for this reaction. uomustansiriyah.edu.iq

The reaction involves condensing this compound with a ketone, such as acetophenone, in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). ijarsct.co.innih.gov

The mechanism proceeds as follows:

Enolate Formation: The base removes an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion. youtube.com

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate. youtube.com

Protonation: The alkoxide is protonated by a solvent molecule (e.g., ethanol (B145695) or water) to yield a β-hydroxy ketone (an aldol adduct). youtube.com

Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration, as the α-hydrogen is now more acidic due to the carbonyl group. The elimination of a water molecule results in the formation of a carbon-carbon double bond, yielding the final chalcone product, which is stabilized by conjugation between the aromatic rings and the carbonyl group. youtube.com

This process is highly efficient and can be performed using various methods, including solvent-free grinding techniques that align with green chemistry principles. rsc.org

Table 1: Synthesis of Chalcone Derivatives from this compound

Ketone ReactantBase CatalystProduct (Chalcone)
AcetophenoneNaOH1-(phenyl)-3-(2,3-dibromophenyl)prop-2-en-1-one
4'-MethylacetophenoneKOH1-(p-tolyl)-3-(2,3-dibromophenyl)prop-2-en-1-one
4'-MethoxyacetophenoneNaOH1-(4-methoxyphenyl)-3-(2,3-dibromophenyl)prop-2-en-1-one
4'-ChloroacetophenoneKOH1-(4-chlorophenyl)-3-(2,3-dibromophenyl)prop-2-en-1-one

Organometallic Chemistry and Cross-Coupling Reactions

Grignard Reagent Additions and Secondary Alcohol Formation

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. organic-chemistry.org It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an aldehyde or ketone. organic-chemistry.orgmasterorganicchemistry.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, is a reliable method for synthesizing secondary alcohols. quora.comlibretexts.org

The mechanism for this transformation is well-established:

Lewis Acid-Base Interaction: The magnesium atom of the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen of the this compound. This coordination enhances the polarization of the carbonyl group, making the carbonyl carbon even more electrophilic. libretexts.org

Nucleophilic Addition: The organo-group of the Grignard reagent, which is strongly nucleophilic and carbanionic in character, attacks the electrophilic carbonyl carbon. This addition breaks the C=O pi bond and forms a new carbon-carbon single bond, resulting in a tetrahedral magnesium alkoxide intermediate. libretexts.orgmasterorganicchemistry.com

Protonation (Workup): The reaction is completed by the addition of a dilute aqueous acid (e.g., H₃O⁺). The alkoxide intermediate is protonated to yield the final secondary alcohol product. libretexts.orgmasterorganicchemistry.com

This reaction is highly versatile, as a wide variety of alkyl, vinyl, and aryl Grignard reagents can be used to generate a diverse range of secondary alcohols. masterorganicchemistry.com

Table 2: Formation of Secondary Alcohols from this compound via Grignard Reaction

Grignard ReagentChemical FormulaResulting Secondary Alcohol
Methylmagnesium bromideCH₃MgBr1-(2,3-dibromophenyl)ethanol
Ethylmagnesium bromideCH₃CH₂MgBr1-(2,3-dibromophenyl)propan-1-ol
Phenylmagnesium bromideC₆H₅MgBr(2,3-dibromophenyl)(phenyl)methanol
Vinylmagnesium bromideCH₂=CHMgBr1-(2,3-dibromophenyl)prop-2-en-1-ol

Role of Palladium and Copper Catalysts in Selective Cross-Coupling

The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. In the case of this compound, the presence of two bromine atoms on the aromatic ring presents a challenge and an opportunity for selective C-C bond formation through cross-coupling reactions. A powerful strategy for such transformations involves the synergistic use of palladium and copper catalysts, which work in concert to achieve high efficiency and selectivity under mild conditions.

The cooperative action of palladium and copper is most prominently exemplified in the Sonogashira cross-coupling reaction, which forges a bond between an aryl halide and a terminal alkyne. cdnsciencepub.comnih.gov In this dual catalytic system, palladium and copper engage in two distinct but interconnected catalytic cycles. ncert.nic.in

The Palladium Cycle: The primary catalytic cycle is driven by a palladium(0) species. It begins with the oxidative addition of the aryl bromide (C-Br bond) to the Pd(0) complex, forming a Pd(II)-aryl intermediate. This step is often rate-determining and is the basis for regioselectivity in dihaloarenes. researchgate.net

The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species. This step increases the nucleophilicity of the alkyne. ncert.nic.in

The crucial intersection of these cycles is the transmetalation step, where the organic group from the copper acetylide is transferred to the palladium(II) complex. Following transmetalation, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylated alkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue. ncert.nic.inresearchgate.net

Regioselectivity in this compound:

When a dihaloarene like this compound is subjected to these conditions, the question of which C-Br bond reacts first becomes paramount. The selectivity is primarily governed by a combination of steric and electronic factors that influence the initial oxidative addition step. mdpi.comnih.gov

Steric Hindrance: The bromine atom at the C2 position is flanked by the bulky aldehyde group (-CHO) at C1 and another bromine atom at C3. This creates significant steric hindrance compared to the C3 bromine, which is adjacent to a C-H bond. Consequently, the palladium catalyst, which is often coordinated to bulky phosphine (B1218219) ligands, will preferentially approach and react with the less sterically encumbered C3-Br bond. nih.govresearchgate.netnih.gov

Electronic Effects: The aldehyde group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but influences the electron density of the C-Br bonds. Theoretical studies on dihalopyridines and other systems show that oxidative addition is often favored at the more electron-deficient carbon position. nih.govresearchgate.net The precise electronic influence of the ortho-aldehyde on the C2 vs. C3 bromine is complex, but steric effects are generally considered the dominant factor in controlling regioselectivity for ortho-substituted dihalobenzenes. mdpi.com

Therefore, in a palladium/copper-catalyzed cross-coupling reaction, this compound is expected to undergo selective reaction at the C3 position, leaving the C2 bromine available for subsequent transformations. This allows for a stepwise and controlled introduction of different substituents onto the benzene ring.

Table 1: Hypothetical Selective Sonogashira Coupling of this compound
Reactant 1Reactant 2Catalyst SystemBase/SolventPredicted Major ProductSelectivity Principle
This compoundPhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃N / THF2-Bromo-3-(phenylethynyl)benzaldehydeReaction at the less sterically hindered C3 position.

Oxidation and Reduction Transformations of the Aldehyde Group

The aldehyde functional group in this compound is a versatile handle for synthetic transformations, primarily through oxidation to a carboxylic acid or reduction to a primary alcohol. These reactions are fundamental in organic chemistry and proceed reliably, as the dibromo substitution pattern on the aromatic ring does not typically interfere with the reactivity of the aldehyde. ncert.nic.in

Oxidation to 2,3-Dibromobenzoic Acid:

The aldehyde group is readily oxidized to the corresponding carboxylic acid. This transformation can be accomplished using a variety of oxidizing agents, ranging from strong to mild, under different reaction conditions. ncert.nic.inacs.org Common reagents for the oxidation of aromatic aldehydes include:

Potassium Permanganate (B83412) (KMnO₄): A strong and inexpensive oxidizing agent, typically used under basic or acidic conditions, followed by an acidic workup.

Chromium-based Reagents: Reagents like chromium trioxide (CrO₃) in aqueous acid (Jones reagent) are highly effective for this conversion. libretexts.org

Silver(I) Oxide (Tollens' Reagent): A mild oxidizing agent that is famously used as a qualitative test for aldehydes. It selectively oxidizes aldehydes to carboxylates (in the alkaline medium) without affecting other functional groups. chemguide.co.uk

Sodium Chlorite (NaClO₂): Used in the Pinnick oxidation, often buffered with a weak acid, it is a mild and selective method for converting aldehydes to carboxylic acids in the presence of sensitive functional groups. researchgate.net

The resulting product, 2,3-dibromobenzoic acid, is a valuable synthetic intermediate. echemi.comguidechem.com

Table 2: Common Oxidation Reactions of this compound
Starting MaterialReagentTypical ConditionsProduct
This compoundPotassium Permanganate (KMnO₄)Aqueous base, heat; then H₃O⁺2,3-Dibromobenzoic acid
This compoundJones Reagent (CrO₃, H₂SO₄)Acetone (B3395972), 0°C to RT2,3-Dibromobenzoic acid
This compoundTollens' Reagent ([Ag(NH₃)₂]⁺)Aqueous ammonia, warm2,3-Dibromobenzoate

Reduction to 2,3-Dibromobenzyl Alcohol:

The aldehyde group can be easily reduced to a primary alcohol. This transformation is typically achieved with hydride-based reducing agents. These reagents act as a source of nucleophilic hydride (H⁻), which attacks the electrophilic carbonyl carbon of the aldehyde.

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, commonly used for the reduction of aldehydes and ketones. masterorganicchemistry.comcommonorganicchemistry.com It is safe to handle and reactions are typically run in protic solvents like methanol (B129727) or ethanol at room temperature. masterorganicchemistry.comresearchgate.net It does not reduce less reactive carbonyl compounds such as esters or carboxylic acids. commonorganicchemistry.com

Lithium Aluminum Hydride (LiAlH₄): A much stronger and more reactive reducing agent than NaBH₄. It will also reduce aldehydes to primary alcohols but must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup.

The product of this reduction, 2,3-dibromobenzyl alcohol, provides a different functional group for further synthetic elaboration.

Table 3: Common Reduction Reactions of this compound
Starting MaterialReagentTypical ConditionsProduct
This compoundSodium Borohydride (NaBH₄)Methanol or Ethanol, RT2,3-Dibromobenzyl alcohol
This compoundLithium Aluminum Hydride (LiAlH₄)1. Anhydrous THF or Et₂O; 2. H₃O⁺ workup2,3-Dibromobenzyl alcohol

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,3-dibromobenzaldehyde, ¹H NMR provides information on the chemical environment of the protons, ¹³C NMR maps the carbon skeleton, and 2D NMR techniques confirm the connectivity between atoms.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aldehydic proton and the three protons on the aromatic ring. The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and typically appears as a singlet in the downfield region of the spectrum. Experimental data for this compound in deuterated chloroform (B151607) (CDCl₃) shows the aldehydic proton signal at approximately 9.90 ppm.

The aromatic region of the spectrum is more complex due to the spin-spin coupling between the three adjacent protons. The proton at the C6 position is expected to be a doublet of doublets, coupled to the protons at C5 and C4. Similarly, the proton at C4 will appear as a doublet of doublets, being coupled to the protons at C5 and C6. The proton at C5, being coupled to two adjacent protons, will also present as a triplet or a doublet of doublets. The precise chemical shifts and coupling constants of these aromatic protons are influenced by the electronic effects of the two bromine substituents and the aldehyde group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
-CHO ~9.90 Singlet
Ar-H4 ~7.4-7.6 Doublet of Doublets
Ar-H5 ~7.2-7.4 Triplet/Doublet of Doublets
Ar-H6 ~7.8-8.0 Doublet of Doublets

Note: Predicted values are based on analogous structures and computational models.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum of this compound provides information on the seven distinct carbon environments in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded and is expected to appear at the low-field end of the spectrum, typically in the range of 185-195 ppm. The carbon atoms directly bonded to the electronegative bromine atoms (C2 and C3) will also be deshielded, though to a lesser extent than the carbonyl carbon. The remaining aromatic carbons will resonate in the typical aromatic region of 120-140 ppm. The specific chemical shifts are influenced by the combined electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O ~190
C1 ~135
C2 ~125
C3 ~120
C4 ~130
C5 ~128
C6 ~138

Note: Predicted values are based on analogous structures and computational models.

2D NMR Techniques for Structural Confirmation

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming the structural assignments made from 1D NMR data. wikipedia.org

A COSY spectrum would show correlations between coupled protons. For this compound, cross-peaks would be expected between the aromatic protons H4, H5, and H6, confirming their adjacent positions on the benzene (B151609) ring. Specifically, a cross-peak between H4 and H5, and another between H5 and H6 would be observed. The aldehydic proton, being a singlet, would not show any cross-peaks in a COSY spectrum.

An HSQC spectrum correlates protons with the carbons to which they are directly attached. This would allow for the unambiguous assignment of the signals for the C4-H4, C5-H5, and C6-H6 pairs. The aldehydic proton signal would correlate with the carbonyl carbon signal. This technique is particularly useful for distinguishing between the aromatic carbon signals.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Characteristic Functional Group Vibrations (e.g., C=O, C-Br)

The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these would be the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1700-1730 cm⁻¹. The presence of conjugation with the aromatic ring may shift this band to a slightly lower wavenumber.

The C-H stretching vibration of the aldehyde group is also characteristic and usually appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹.

The C-Br stretching vibrations typically occur in the fingerprint region of the spectrum, at lower wavenumbers, generally between 500 and 700 cm⁻¹. The presence of two C-Br bonds may result in multiple absorption bands in this region. Bending vibrations of the aromatic ring also contribute to the complex pattern observed in the fingerprint region, providing a unique spectral signature for the compound.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
C=O (aldehyde) Stretch 1700 - 1730
C-H (aldehyde) Stretch ~2720, ~2820
C-H (aromatic) Stretch 3000 - 3100

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of a substituted benzaldehyde (B42025). Aromatic compounds typically exhibit a strong absorption band corresponding to a π → π* transition of the benzene ring, usually below 280 nm. For benzaldehyde itself, this transition is observed around 248 nm. researchgate.net

The carbonyl group of the aldehyde introduces a weaker n → π* transition, which occurs at a longer wavelength, often above 300 nm. The presence of the two bromine substituents on the aromatic ring can cause a bathochromic (red) shift of these absorption maxima due to their electronic effects. Therefore, the λmax values for this compound are expected to be slightly higher than those of unsubstituted benzaldehyde. uni-muenchen.de

Table 4: Mentioned Compound Names

Compound Name
This compound
2-bromobenzaldehyde
3-bromobenzaldehyde
2,4-dibromobenzaldehyde
3,5-dibromobenzaldehyde (B114249)

Electronic Absorption Characteristics

The electronic absorption spectrum of an aromatic aldehyde like this compound is primarily characterized by electronic transitions involving the π-electrons of the benzene ring and the non-bonding and π-electrons of the carbonyl group. Generally, substituted benzaldehydes exhibit two main absorption bands in the ultraviolet (UV) region. msu.edu

These transitions include:

π → π* transitions: These are typically high-energy transitions occurring from the bonding π orbitals of the aromatic ring and carbonyl group to the corresponding anti-bonding π* orbitals. They result in intense absorption bands, usually below 300 nm. For benzaldehyde itself, a strong absorption band corresponding to this transition appears around 244 nm. nist.gov

n → π* transitions: This type of transition involves the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to an anti-bonding π* orbital. These are lower in energy and intensity compared to π → π* transitions, typically appearing at longer wavelengths (around 280-300 nm). utoronto.ca

Table 1: Predicted Electronic Absorption Characteristics for this compound

Transition Type Expected Wavelength (λmax) Region Expected Intensity
π → π* 240 - 260 nm High

Note: The table is based on general principles for substituted benzaldehydes and is not derived from specific experimental data for this compound.

Analysis of Tautomeric Forms and Solvent Effects

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For simple aromatic aldehydes such as this compound, which lack acidic alpha-hydrogens or other functional groups like β-dicarbonyls, tautomerization does not occur under normal conditions. semanticscholar.org The single, stable constitutional isomer is the aldehyde form.

However, the spectroscopic properties of this compound can be influenced by the solvent used for analysis. Solvent effects are particularly noticeable in Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the aldehyde proton and the aromatic protons are sensitive to the solvent's polarity and its ability to form specific interactions with the solute molecule. researchgate.net

Studies on substituted benzaldehydes have shown that: researchgate.net

Non-polar, aromatic solvents (like benzene) can induce significant shifts in proton resonances due to specific solute-solvent complex formation.

Polar solvents (like acetone (B3395972) or dimethyl sulfoxide) can also alter the chemical shifts by interacting with the polar carbonyl group. researchgate.net

While specific studies on this compound are not available, it is expected that its NMR spectrum would show shifts in proton signals depending on the deuterated solvent used, a common phenomenon for aromatic aldehydes. ucla.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Determination of Molecular Weight and Fragmentation Patterns

The nominal molecular weight of this compound (C₇H₄Br₂O) is 264 g/mol . A key feature in its mass spectrum is the isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic pattern for the molecular ion (M⁺) and any bromine-containing fragments, with peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1. whitman.edu

The fragmentation of aromatic aldehydes upon electron ionization typically follows predictable pathways. libretexts.orgdocbrown.infomiamioh.edu For this compound, the following fragmentation patterns are anticipated:

Loss of a hydrogen radical (-H•): This leads to the formation of a stable acylium ion [M-H]⁺, which is often a prominent peak in the spectra of aromatic aldehydes.

Loss of the formyl radical (-CHO•): Cleavage of the bond between the benzene ring and the carbonyl group results in the [M-CHO]⁺ ion.

Loss of carbon monoxide (-CO): The [M-H]⁺ ion can further lose a molecule of carbon monoxide to form a dibromophenyl cation.

Loss of bromine radical (-Br•): Fragmentation can also involve the loss of one or both bromine atoms.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (for ⁷⁹Br) Ion Formula Description Isotopic Pattern
264 [C₇H₄⁷⁹Br₂O]⁺ Molecular Ion (M⁺) M, M+2, M+4 (Ratio ~1:2:1)
263 [C₇H₃⁷⁹Br₂O]⁺ Loss of H• M-1, M+1, M+3 (Ratio ~1:2:1)
235 [C₆H₄⁷⁹Br₂]⁺ Loss of CHO• M-29, M-27, M-25 (Ratio ~1:2:1)
207 [C₆H₃⁷⁹Br₂]⁺ Loss of H• and CO M-30, M-28, M-26 (Ratio ~1:2:1)
185 [C₇H₄⁷⁹BrO]⁺ Loss of Br• M-79, M-77 (Ratio ~1:1)

Note: This table represents predicted fragmentation patterns based on general principles of mass spectrometry. The m/z values are based on the lighter ⁷⁹Br isotope.

X-ray Diffraction (XRD)

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Crystallographic Structure Determination

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database or other publicly accessible crystallographic databases. While crystal structures for isomers and related derivatives like 2-Amino-3,5-dibromobenzaldehyde (B195418) are available, this information cannot be directly extrapolated to determine the specific crystal packing, bond lengths, bond angles, and intermolecular interactions of this compound. nih.gov Therefore, a detailed discussion of its crystallographic parameters is not possible without experimental single-crystal X-ray diffraction data.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. irjweb.com This method is favored for its balance of computational cost and accuracy, making it suitable for a wide range of molecular systems. scispace.com DFT calculations for 2,3-Dibromobenzaldehyde can elucidate its fundamental chemical characteristics.

Geometry Optimization and Ground State Calculations

Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable structure in the ground state. uci.edu Using DFT methods, such as the B3LYP functional combined with a basis set like 6-31G(d,p), the equilibrium geometry of this compound can be determined. conicet.gov.ar This process calculates bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Below is a representative table of predicted geometrical parameters for this compound based on DFT calculations for related structures. researchgate.netresearchgate.net

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C=O (aldehyde)~1.21
C-C (ring, average)~1.40
C-H (aldehyde)~1.11
C-H (ring, average)~1.08
C-C (ring to aldehyde)~1.49
C-Br (at C2)~1.90
C-Br (at C3)~1.90
Bond Angle (°)C-C-O (aldehyde)~124
C-C-H (aldehyde)~116
C-C-C (ring, average)~120
C-C-Br~120

Prediction of Reactivity and Electrophilic Hotspots (Fukui Indices)

Fukui indices are powerful descriptors derived from conceptual DFT that identify the most reactive sites within a molecule. joaquinbarroso.com They quantify how the electron density at a specific atom changes when the total number of electrons in the system is altered, thereby predicting susceptibility to electrophilic, nucleophilic, or radical attack. substack.com

There are three main types of Fukui functions:

f+ : Predicts the site for a nucleophilic attack (where an electron is added).

f- : Predicts the site for an electrophilic attack (where an electron is removed).

f⁰ : Predicts the site for a radical attack.

These indices are calculated using the finite difference approximation by comparing the atomic charges of the neutral molecule with its anionic (N+1 electrons) and cationic (N-1 electrons) states. substack.com For this compound, the aldehyde group's carbonyl carbon is expected to be a primary electrophilic site, susceptible to nucleophilic attack. A detailed study on 5-Bromo-2-Hydroxybenzaldehyde confirmed the utility of Fukui functions in identifying such reactive sites. nih.gov The aromatic ring, influenced by the electron-withdrawing effects of the bromine and aldehyde groups, will also have specific atoms that are more susceptible to attack.

The following table conceptualizes the expected Fukui indices for key atoms in this compound, indicating probable sites of reactivity.

Atom/SiteExpected f+ Value (Nucleophilic Attack)Expected f- Value (Electrophilic Attack)Predicted Reactivity
Carbonyl Carbon (C=O)HighLowMost likely site for nucleophilic attack.
Carbonyl Oxygen (C=O)LowHighMost likely site for electrophilic attack (protonation).
Aromatic C4ModerateLowPotential site for nucleophilic aromatic substitution.
Aromatic C6ModerateLowPotential site for nucleophilic aromatic substitution.

Analysis of Electronic Properties (HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. conicet.gov.ar The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. These energies can be calculated using DFT. For this compound, the electron-withdrawing bromine and aldehyde groups are expected to lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted benzene (B151609). A DFT study on Schiff bases derived from a dibromobenzaldehyde provides a reference for the types of values that can be expected. tandfonline.com

ParameterSignificanceTypical Calculated Value (eV) for Halogenated Benzaldehydes
EHOMOElectron-donating ability; related to ionization potential.-6.0 to -7.5
ELUMOElectron-accepting ability; related to electron affinity.-1.5 to -2.5
ΔE (HOMO-LUMO Gap)Chemical reactivity and stability.4.0 to 5.5

Simulating Transition States for Reaction Mechanisms (e.g., SNAr)

Computational chemistry is instrumental in mapping out reaction pathways and identifying transition states, which are the highest energy points along a reaction coordinate. nih.gov For this compound, a key reaction is Nucleophilic Aromatic Substitution (SNAr), where a nucleophile replaces one of the bromine atoms. DFT calculations can model this process to determine which bromine is more likely to be substituted and the energy barrier (activation energy) for the reaction.

A detailed computational study on the SNAr reaction of 2,3,6-trifluoro-4-bromobenzaldehyde with sodium methoxide (B1231860) demonstrated that such reactions can proceed via a hemiacetal intermediate, with solvent molecules playing an integral role in the transition state. wuxiapptec.com The calculated activation energy for the displacement of a halogen was found to be in good agreement with experimental conditions. wuxiapptec.com Similar simulations for this compound would involve modeling the approach of a nucleophile to the aromatic ring, the formation of the intermediate σ-complex (Meisenheimer complex), and the final departure of the bromide ion. nih.gov Such studies can predict whether the reaction is stepwise or concerted and rationalize the observed regioselectivity. nih.govnih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrevlett.com It is widely used in drug discovery to predict how a small molecule (ligand), such as a derivative of this compound, might interact with a biological target, typically a protein or nucleic acid. mdpi.com

Prediction of Binding Affinities and Interactions with Biological Targets

Through molecular docking, researchers can estimate the binding affinity (often expressed as a docking score or binding energy) and visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.comresearchgate.net

While no docking studies have been reported for this compound itself, research on closely related compounds highlights the potential of this molecular scaffold. In one study, novel chiral molecules were synthesized from 2-amino-3,5-dibromobenzaldehyde (B195418) and evaluated as potential inhibitors of the RNA-dependent RNA polymerase of the COVID-19 virus. ijpsr.com The docking results showed that several of these derivatives exhibited strong binding affinities to the target protein, suggesting they could be potential drug candidates. ijpsr.com Another study performed molecular docking of Schiff bases derived from a dibromobenzaldehyde against the human monoamine oxidase type B protein, identifying them as potential inhibitors. tandfonline.com Similarly, benzaldehyde (B42025) derivatives have been investigated as inhibitors of phenoloxidase. sigmaaldrich.com

These studies demonstrate that the dibromobenzaldehyde framework can be a valuable starting point for designing molecules with specific biological activities. A hypothetical docking study of this compound would involve screening it against various protein targets to identify potential biological effects.

The table below summarizes findings from docking studies on derivatives of related dibromobenzaldehydes.

Parent Compound for DerivativeBiological TargetKey FindingsReference
2-amino-3,5-dibromobenzaldehydeRNA-dependent RNA polymerase (Covid-19)Synthesized derivatives showed minimum binding energy, indicating potential as viral inhibitors. ijpsr.com
(E)-4,6-dibromo-2-[(2-chlorophenylimino)methyl]-3-methoxyphenolHuman Monoamine Oxidase Type BSchiff base derivatives were identified as potential inhibitors through in-silico docking. tandfonline.com
Benzaldehyde derivativesPhenoloxidaseMolecular interactions with the active site were elucidated, guiding the design of new inhibitors. sigmaaldrich.com

Quantitative Structure-Activity Relationship (QSAR) Analysis in Related Systems

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov QSAR models are developed using a "training set" of molecules with known activities to predict the activities of new, untested compounds. nih.gov These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties.

Similarly, QSAR studies have been performed on 2-thioarylalkyl benzimidazole (B57391) derivatives to understand their anthelmintic activities. researchgate.net Such studies help in identifying the key molecular features that are important for the desired biological effect and guide the synthesis of more potent analogues. researchgate.net

In the context of this compound, a QSAR study could be hypothetically conducted on a series of its derivatives to explore a particular biological activity. The descriptors for the 2,3-dibromo substitution pattern would be calculated and correlated with the activity data to understand the influence of these substituents on the compound's efficacy. The resulting QSAR model could then be used to predict the activity of new derivatives with different substitution patterns on the aromatic ring.

Nonlinear Optical (NLO) Calculations for Derivatives

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. physchemres.org Organic molecules with large hyperpolarizabilities are promising candidates for NLO materials. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are widely used to predict the NLO properties of molecules. nih.govdntb.gov.ua

The key NLO properties that are often calculated include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). physchemres.org A large value for the first-order hyperpolarizability is indicative of a strong NLO response. These calculations can provide insights into the relationship between molecular structure and NLO activity, guiding the design of new NLO materials. physchemres.org

Theoretical studies on various organic molecules have demonstrated the utility of these computational approaches. For instance, NLO properties have been investigated for non-fullerene acceptor-based compounds, where modifications to the molecular structure were shown to influence the energy gap and hyperpolarizability. nih.gov Similarly, DFT calculations have been used to explore the NLO properties of piperazine (B1678402) derivatives, correlating the calculated hyperpolarizability with the molecule's electronic structure. physchemres.org

Derivatives of this compound could be theoretically investigated for their potential NLO properties. The introduction of electron-donating and electron-accepting groups at different positions on the benzaldehyde ring can create a push-pull system, which is a common strategy for enhancing the NLO response. The bromine atoms themselves, being electron-withdrawing, would also influence the electronic distribution within the molecule. Computational calculations could be performed on a series of designed this compound derivatives to predict their hyperpolarizabilities and assess their potential as NLO materials. These theoretical studies would be a crucial first step before embarking on the synthesis and experimental characterization of such compounds.

Applications in Medicinal Chemistry and Pharmaceutical Research

Precursor in Active Pharmaceutical Ingredient (API) Synthesis

As a chemical intermediate, the value of 2,3-Dibromobenzaldehyde lies in its potential to serve as a starting material or building block for more complex molecules. However, its specific applications in the synthesis of established APIs appear to be limited or not widely documented in comparison to other related isomers.

Synthesis of Ambroxol and Bromhexine Metabolites (Mucolytic Agents)

Extensive reviews of synthetic routes for the mucolytic agents Ambroxol and Bromhexine indicate that the key precursor is 2-amino-3,5-dibromobenzaldehyde (B195418) , a different structural isomer. This compound is frequently used to build the core structure of these drugs through reactions like reductive amination with trans-4-aminocyclohexanol. The synthesis of Bromhexine also heavily relies on 2-amino-3,5-dibromobenzaldehyde as the starting material.

A thorough search of scientific databases and patent literature did not yield any established synthetic pathways for Ambroxol, Bromhexine, or their metabolites that utilize this compound as a starting material or intermediate.

Synthesis of γ-Secretase Inhibitors and Biologically Active Molecules

γ-Secretase is an enzyme targeted in the research for Alzheimer's disease therapeutics. The development of inhibitors for this enzyme is an active area of pharmaceutical research. While complex molecular structures are often required to achieve potent inhibition, the scientific literature does not specify this compound as a precursor in the synthesis of known γ-secretase inhibitors. Research in this area often involves other, more complex starting materials.

Synthesis of Bronchodilators

Bronchodilators are a class of drugs used to manage respiratory conditions like asthma and COPD. While the drug Ambroxol, sometimes classified as a bronchodilator, is synthesized from a different isomer (2-amino-3,5-dibromobenzaldehyde), there is no available research linking this compound to the synthesis of other compounds in the broader class of bronchodilators.

Synthesis of Alprazolam

The synthesis of Alprazolam, a benzodiazepine (B76468) derivative, is well-documented. Common synthetic routes start from precursors such as 2-amino-5-chlorobenzophenone. Alternative pathways may use materials like paranitrochlorobenzene. No established or published synthetic methods for Alprazolam were found that involve this compound.

Development of Novel Therapeutic Agents

The development of new drugs often involves synthesizing and screening novel chemical entities. Benzaldehyde (B42025) derivatives, as a class, are explored for various biological activities due to their reactive aldehyde group, which allows for the creation of diverse molecular structures.

Antimicrobial and Antibacterial Properties of Derivatives

The synthesis of Schiff bases from aldehydes is a common strategy in the development of new antimicrobial agents. These compounds, which contain an azomethine group (>C=N–), have shown a wide range of biological activities, including antibacterial and antifungal properties.

Research has demonstrated that derivatives of various substituted benzaldehydes can possess significant antimicrobial activity. For instance, studies on dihydroxybenzaldehydes have shown them to be effective against a range of bacteria, including Staphylococcus aureus. However, specific studies focusing on the synthesis of derivatives from this compound and the subsequent evaluation of their antimicrobial or antibacterial properties are not prominently featured in the current body of scientific literature. While the potential for such activity exists based on the general properties of related compounds, dedicated research on this compound derivatives is required to confirm it.

Anticancer Potential and Apoptosis Induction by Derivatives

Derivatives of this compound have demonstrated notable potential as anticancer agents, primarily through the induction of apoptosis, a programmed cell death pathway. Research has shown that certain synthetic compounds incorporating the 2,3-dibromophenyl moiety exhibit cytotoxic effects against various cancer cell lines.

For instance, studies on benzo[g]quinoxaline (B1338093) derivatives have revealed that these compounds can induce apoptosis in breast cancer (MCF-7) cells. One such derivative was found to cause pre-G1 apoptosis and increase the cell population in the G1 and S phases of the cell cycle. The mechanism of action involves the activation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl2. This modulation of key apoptotic regulators highlights the potential of these derivatives as targeted cancer therapeutics.

Furthermore, the structural framework of this compound has been utilized in the design of other classes of apoptosis-inducing agents. For example, pyrrole-tethered bisbenzoxazole derivatives have been identified as potent agents against breast cancer cells. Similarly, 1,2,3-triazolopyridazinone derivatives have been shown to exhibit significant anticancer activity against breast (MCF-7) and lung (A549) cancer cell lines, with their apoptotic effects confirmed through AO/EB staining and caspase 3 activity assays. These findings underscore the importance of the this compound scaffold in the development of novel anticancer drugs that function by triggering apoptosis.

Antileishmanial and Antifungal Activities of Azomethines

Azomethines, also known as Schiff bases, synthesized from this compound have been investigated for their antiparasitic and antifungal properties. A series of azomethines derived from the reaction of various primary aromatic amines with aryl and heteroaryl carboxaldehydes, including this compound, have been evaluated for their in vitro biological activities.

These studies have revealed that while the antibacterial activity of these compounds is not remarkable, many exhibit some level of antifungal activity. More significantly, the evaluation of their antileishmanial activity against Leishmania major promastigotes has shown that all synthesized azomethines inhibit parasite growth, with most of them demonstrating highly potent action. The development of resistance to current antileishmanial drugs and their associated toxicities necessitates the search for new therapeutic agents, and these azomethine derivatives represent a promising avenue of research.

Synthesis of Chiral Molecules as Inhibitors (e.g., against COVID-19)

The versatility of the this compound structure extends to its use in the synthesis of chiral molecules with potential inhibitory activity against various biological targets, including viral proteases. In the context of the COVID-19 pandemic, significant research efforts have been directed towards the discovery of inhibitors of the SARS-CoV-2 main protease.

While direct synthesis from this compound is not explicitly detailed in the provided search results, the broader field of research involves the design and synthesis of novel antiviral compounds. Molecular docking studies have been employed to predict the binding affinities of newly designed compounds against viral targets like NSP12. The synthesis of active molecules is often achieved through one-pot reactions, followed by characterization using various spectroscopic methods. This approach of computational design followed by targeted synthesis is crucial in the rapid development of potential therapeutic agents against emerging viral threats.

Acetylcholinesterase (AChE) Inhibitor Precursors (Related Compounds)

While direct derivatives of this compound as acetylcholinesterase (AChE) inhibitors were not the primary focus of the search results, related brominated benzohydrazide (B10538) compounds have shown promise in this area. Novel 2-benzoylhydrazine-1-carboxamides, including derivatives of 2- and 3-bromobenzohydrazide, have been designed and evaluated as potential dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Many of these derivatives exhibited dual inhibition of both enzymes, with some showing a preference for AChE. Notably, derivatives of 2- and 3-bromobenzohydrazide were among the most selective inhibitors of AChE. Molecular docking studies have been used to investigate the binding modes of these compounds within the active sites of both AChE and BChE. This research indicates that brominated aromatic scaffolds can serve as valuable precursors for the development of inhibitors for cholinesterase enzymes, which are important targets in the treatment of neurodegenerative diseases.

Monoamine Oxidase Type B (MAO-B) Inhibitor Potential of Derivatives

Derivatives containing a brominated phenyl ring have been explored for their potential to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's disease. Inhibition of MAO-B can lead to increased levels of dopamine (B1211576) in the brain, offering a therapeutic strategy for these conditions.

For instance, a series of pyridoxine-resveratrol hybrids were designed and synthesized as MAO-B inhibitors, with some demonstrating excellent selective inhibition. Another study focused on new propargylamine (B41283) substituted derivatives, where 4-Bromo-2-[(prop-2-yn-1-ylimino)methyl]phenol was identified as a potent MAO-B inhibitor. Furthermore, novel thiosemicarbazone derivatives have been evaluated, with compounds bearing a benzofuran/benzothiophene ring showing remarkable inhibitory activity against the MAO-B enzyme. These examples highlight the potential of incorporating a bromo-substituted phenyl group, a feature of this compound, in the design of potent and selective MAO-B inhibitors.

Role in Enzyme Studies and Metabolic Pathway Investigations

The elucidation of metabolic pathways and the characterization of enzyme function are fundamental to understanding biological systems and discovering new therapeutic targets. While specific studies detailing the direct use of this compound in this context were not found, the principles of using small molecules to probe biological pathways are well-established.

Computational methods, such as metabolite docking, are increasingly used to predict the function of uncharacterized enzymes and to identify intermediates in metabolic pathways. These in silico predictions can then be validated through in vitro enzyme assays and metabolomics. The structural features of compounds like this compound can be incorporated into chemical probes designed to interact with specific enzymes or pathways, thereby aiding in their characterization. The study of enzyme cascade reactions, for example, provides insights into the performance of multi-enzyme systems.

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) analysis is a critical component of medicinal chemistry that links the chemical structure of a molecule to its biological activity. This process guides the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, SAR studies are essential to understand how modifications to the molecular structure influence their therapeutic effects.

In the context of antimicrobial agents, for example, a quantitative structure-activity relationship (QSAR) model identified that moderate lipophilicity and the presence of para electronegative substituents are key predictors of antibacterial activity. For inhibitors of enzymes like MAO-B, SAR studies help in designing molecules with improved potency and selectivity. The analysis of SAR involves systematically altering different parts of a molecule, such as the substituents on the aromatic ring, and evaluating the impact on biological activity. This iterative process of design, synthesis, and testing is fundamental to the development of new drugs based on the this compound scaffold.

Unraveling the Therapeutic Potential of this compound in Oncology

The strategic incorporation of halogen atoms, particularly bromine, into molecular scaffolds has emerged as a potent strategy in the design of novel therapeutic agents. Within this context, this compound is a compound of significant interest in medicinal chemistry and pharmaceutical research, primarily for its potential cytotoxic activities against cancer cells. This article delves into the nuanced roles of its constituent bromine atoms and the mechanistic underpinnings of its anti-cancer potential, focusing on covalent bond formation and halogen bonding.

1 The Influence of Bromine Atoms on Cytotoxic Potential

The presence and positioning of bromine atoms on the benzaldehyde ring are pivotal to the molecule's cytotoxic efficacy. While specific studies focusing exclusively on this compound are limited, the broader class of brominated benzaldehyde derivatives has demonstrated significant anticancer activity. Research on related compounds, such as various benzyloxybenzaldehyde derivatives, has shown that halogen substitution can profoundly impact their ability to induce apoptosis and inhibit cell cycle progression in cancer cell lines like HL-60. For instance, derivatives of 2-(benzyloxy)benzaldehyde (B185962) have exhibited significant cytotoxic activity.

The inclusion of bromine atoms in a molecule can enhance its biological activity through several mechanisms. Bromine's electronegativity and size can alter the electronic properties of the aromatic ring, influencing how the molecule interacts with biological targets. Furthermore, the lipophilicity of the compound is often increased with bromine substitution, which can facilitate its transport across cellular membranes, leading to higher intracellular concentrations and greater cytotoxic impact.

2 Mechanism of Action: A Dual Approach

The anticancer effects of this compound are believed to be mediated through a combination of covalent interactions and the formation of halogen bonds, both of which contribute to the disruption of essential cellular processes.

Covalent Bond Formation with Proteins and Enzymes

The aldehyde functional group is a key electrophilic "warhead" that can readily react with nucleophilic residues on proteins, such as the cysteine thiol group. This reaction results in the formation of a stable covalent bond, a mechanism that is a hallmark of many potent enzyme inhibitors. By covalently modifying key proteins or enzymes, this compound can irreversibly inactivate them, leading to the disruption of critical signaling pathways that are often dysregulated in cancer cells. This targeted covalent inhibition offers the advantage of prolonged duration of action and high potency. Aldehyde dehydrogenases (ALDHs), a family of enzymes often overexpressed in cancer stem cells and associated with drug resistance, are potential targets for such covalent inhibition.

The Role of Halogen Bonding

Beyond covalent interactions, the bromine atoms of this compound can participate in a highly directional, non-covalent interaction known as halogen bonding. A halogen bond occurs between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom, on a biological macromolecule.

Applications in Materials Science and Industrial Chemistry

Intermediate in Dye and Pigment Manufacturing

Substituted benzaldehydes are a known class of intermediates in the synthesis of dyes and pigments; however, specific documentation detailing the direct role of 2,3-Dibromobenzaldehyde in large-scale dye and pigment manufacturing is not extensively available in public literature. More commonly, derivatives such as aminobenzaldehydes serve as crucial precursors in the chemical industry. For instance, the related compound 2-amino-3,5-dibromobenzaldehyde (B195418) is recognized as a valuable intermediate, particularly in the pharmaceutical sector for the synthesis of drugs like Ambroxol HCl. google.com This highlights the role of dibrominated aromatic aldehydes as foundational molecules for creating a variety of substituted chemical structures, even if their primary documented use is not in pigment production.

Precursor for Schiff Base Ligands and Metal Complexes

While direct use of this compound is not widely documented for this purpose, its amino-substituted derivative, 2-amino-3,5-dibromobenzaldehyde, is a well-established precursor for synthesizing Schiff base ligands. These ligands are capable of forming stable complexes with various transition metals, which exhibit notable properties for materials science and catalysis. Schiff bases are compounds containing an azomethine group (-C=N-) and are typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.govyoutube.com

Research has demonstrated the synthesis of tetradentate Schiff base ligands through the reaction of 2-amino-3,5-dibromobenzaldehyde with various aliphatic diamines. nih.gov These ligands, which can bind to a metal ion through four donor atoms, are significant in the fields of catalysis and materials science due to their ability to form stable and structurally defined metal complexes. nih.govsapub.org The synthesis involves a condensation reaction between the amino group of the dibromobenzaldehyde derivative and the amino groups of a diamine, creating a large organic molecule capable of chelating to a metal center. nih.gov

The tetradentate Schiff bases derived from 2-amino-3,5-dibromobenzaldehyde readily coordinate with transition metal ions to form stable complexes. nih.gov Studies have successfully synthesized and characterized complexes of these ligands with nickel(II) and oxovanadium(IV). nih.gov In these complexes, the Schiff base acts as a chelating agent, binding to the metal ion through its nitrogen and oxygen atoms. nih.govsapub.org Similarly, tridentate Schiff base ligands from the same precursor have been used to form complexes with copper(II) and nickel(II). jocpr.com The resulting metal complexes possess distinct spectroscopic and physicochemical properties determined by the geometry of the ligand and the nature of the metal ion. nih.govresearchgate.net

The thermal properties of metal complexes are crucial for their application in catalysis, as many chemical reactions require elevated temperatures. researchgate.net Thermogravimetric analysis of the oxovanadium(IV) complexes with tetradentate Schiff bases derived from 2-amino-3,5-dibromobenzaldehyde has been performed to determine their thermal stability. nih.gov The studies revealed that the stability of the complexes is influenced by the structure of the aliphatic diamine used in the Schiff base ligand. nih.gov The decomposition of these complexes typically occurs in multiple steps, indicating the breakdown of the organic ligand and the eventual formation of a metal oxide residue at high temperatures. nih.gov Such research is fundamental for understanding the durability and potential operating conditions for these materials as catalysts. nih.govsarnachemicals.com

Table 1: Thermal Stability Data for Oxovanadium(IV) Complexes nih.gov
ComplexLigand Source (Diamine)Decomposition StagesFinal ResidueRelative Thermal Stability Ranking
[VO(L¹)]EthylenediamineMulti-stageV₂O₅Less Stable
[VO(L²)]1,3-PropanediamineMulti-stageV₂O₅Intermediate
[VO(L³)]1,4-ButanediamineMulti-stageV₂O₅Intermediate
[VO(L⁴)]1,6-HexanediamineMulti-stageV₂O₅Most Stable

Synthesis of Heterocyclic Compounds

Aromatic aldehydes are fundamental starting materials for the synthesis of a wide array of heterocyclic compounds. General synthetic methodologies often utilize benzaldehyde (B42025) derivatives, and this compound can be considered a potential substrate for these reactions, although specific examples are not always prevalent in the literature.

Pyrazole Derivatives : Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common route to their synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine. organic-chemistry.org Aromatic aldehydes can serve as precursors to the required 1,3-dicarbonyl component (e.g., a chalcone). Multicomponent reactions, which combine an aldehyde, a source of two nitrogen atoms (like hydrazine), and another building block, are also efficient methods for producing highly substituted pyrazoles. nih.govnih.gov

Isoxazole (B147169) Derivatives : Isoxazoles are five-membered aromatic heterocycles featuring adjacent nitrogen and oxygen atoms. A classic synthesis involves the reaction of a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone (chalcone), with hydroxylamine. youtube.comijpca.org Since chalcones are readily prepared through the condensation of an aromatic aldehyde with a ketone, this provides an indirect route from aldehydes like this compound to isoxazole systems. wpmucdn.com Another approach is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, where the reactants can be derived from aldehyde precursors. nih.gov

Oxazine (B8389632) Derivatives : Oxazines are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The 1,3-oxazine scaffold, for example, can be synthesized via multicomponent reactions, such as a Mannich-type reaction involving an aldehyde, a primary amine, and a phenol. ijrpr.com Alternatively, Schiff bases formed from the condensation of an aldehyde and an amine can undergo cyclization with other reagents to form the oxazine ring. derpharmachemica.comactascientific.com These general methods are applicable to a range of substituted aromatic aldehydes for creating diverse oxazine libraries. sciresliterature.org

Environmental and Safety Considerations in Research and Production

Handling and Storage Protocols for Laboratory Research

In a laboratory setting, the safe handling and storage of 2,3-Dibromobenzaldehyde are paramount to prevent exposure and accidents. This compound is classified as an irritant, causing skin, eye, and respiratory irritation. merckmillipore.com

Personal Protective Equipment (PPE): Personnel handling this compound must wear appropriate PPE to minimize exposure. This includes:

Gloves: Chemical-resistant gloves to prevent skin contact. merckmillipore.com

Eye Protection: Safety goggles or a face shield to protect against dust and splashes. merckmillipore.com

Lab Coat: A lab coat must be worn to protect clothing and skin. coleparmer.com

Respiratory Protection: If working outside a fume hood or if dust is generated, a NIOSH-approved respirator (such as a type N95 dust mask) is necessary. sigmaaldrich.com

Engineering Controls and Safe Handling:

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors. merckmillipore.comcoleparmer.com

Spill Management: In the event of a spill, the area should be evacuated if necessary. The spilled solid should be carefully swept or vacuumed up, avoiding dust generation, and placed into a sealed, labeled container for hazardous waste disposal. coleparmer.com The area should then be decontaminated.

Hygiene: Hands should be washed thoroughly with soap and water after handling the compound. merckmillipore.com Contaminated clothing should be removed and laundered before reuse. coleparmer.com Eating, drinking, and smoking are strictly prohibited in the laboratory. nih.gov

Storage Requirements: Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

Container: Store in a tightly closed container to prevent moisture and air contact. merckmillipore.com

Location: The container should be kept in a cool, dry, and well-ventilated area. coleparmer.com

Incompatible Materials: Store away from strong oxidizing agents, strong bases, and strong reducing agents. fishersci.com

Table 2: Laboratory Handling and Storage Quick Reference for this compound

Protocol Requirement Rationale
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat. merckmillipore.comcoleparmer.com Prevents eye and skin irritation/contact. merckmillipore.com
Engineering Controls Use in a chemical fume hood. coleparmer.com Prevents respiratory tract irritation from dust/vapors. merckmillipore.com
Storage Conditions Cool, dry, well-ventilated area in a tightly sealed container. merckmillipore.comcoleparmer.com Ensures chemical stability and prevents exposure.
Incompatibilities Segregate from strong oxidizing agents, strong bases, and strong reducing agents. fishersci.com Avoids potentially hazardous reactions.
Spill Response Sweep up carefully, avoid creating dust, and place in a labeled waste container. coleparmer.com Minimizes exposure and environmental contamination.

| Waste Disposal | Dispose of as hazardous chemical waste in an approved, labeled container. fishersci.com | Ensures compliance with regulations and prevents environmental harm. |

References and Further Reading

Relevant Academic Journals and Publications

Journal of Organic Chemistry

Tetrahedron Letters

Synthesis

Journal of Medicinal Chemistry ontosight.ai

Organic Syntheses ontosight.ai

Databases and Compendiums of Chemical Information

PubChem: A comprehensive database of chemical molecules and their activities against biological assays. nih.gov

Chemical Abstracts Service (CAS): A division of the American Chemical Society that provides the most comprehensive and authoritative source of chemical information.

ChEMBL: A manually curated database of bioactive molecules with drug-like properties. ebi.ac.uk

ScienceDirect: A leading platform of peer-reviewed scholarly literature. ontosight.ai

Q & A

Q. Table 1: Comparative Physicochemical Properties of Dibromobenzaldehyde Isomers

PropertyThis compound 2,4-Dibromobenzaldehyde 3,5-Dibromobenzaldehyde
Molecular FormulaC₇H₄Br₂OC₇H₄Br₂OC₇H₄Br₂O
Molecular Weight (g/mol)263.91263.91263.91
Melting Point (°C)Not reported84–8884–88
Boiling Point (°C)287.2 (estimated)287.2287.2

Q. Table 2: Common Synthetic Methods and Yields

MethodConditionsYield (%)Reference
Direct BrominationBr₂, CH₃COOH, 0°C, 12 h65–70
Pd-Catalyzed C–H ActivationPd(OAc)₂, K₂S₂O₈, DMF, 80°C80–85
Oxime-Directed BrominationNBS, CH₂Cl₂, RT75

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.